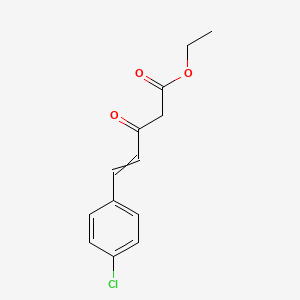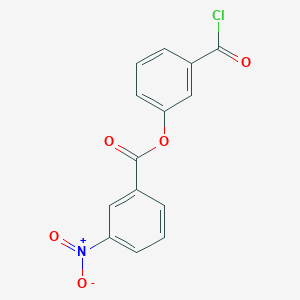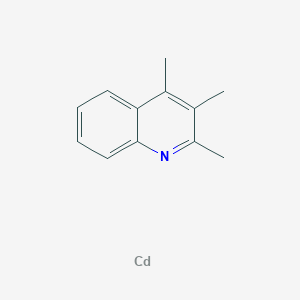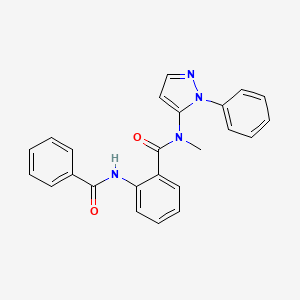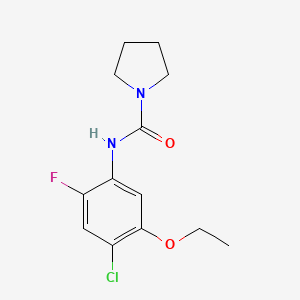
N-(4-Chloro-5-ethoxy-2-fluorophenyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chloro-5-ethoxy-2-fluorophenyl)pyrrolidine-1-carboxamide is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
The synthesis of N-(4-Chloro-5-ethoxy-2-fluorophenyl)pyrrolidine-1-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-5-ethoxy-2-fluoroaniline with pyrrolidine-1-carboxylic acid chloride under appropriate reaction conditions . The reaction typically requires the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
N-(4-Chloro-5-ethoxy-2-fluorophenyl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-(4-Chloro-5-ethoxy-2-fluorophenyl)pyrrolidine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Chloro-5-ethoxy-2-fluorophenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The presence of the pyrrolidine ring allows the compound to interact with various biological receptors and enzymes, leading to its biological effects . The chloro, ethoxy, and fluoro substituents on the phenyl ring further modulate its activity and selectivity towards specific targets .
Comparison with Similar Compounds
N-(4-Chloro-5-ethoxy-2-fluorophenyl)pyrrolidine-1-carboxamide can be compared with other similar compounds such as:
N-(4-Chloro-5-methoxy-2-fluorophenyl)pyrrolidine-1-carboxamide: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical and biological properties.
N-(4-Chloro-5-ethoxy-2-methylphenyl)pyrrolidine-1-carboxamide: The presence of a methyl group instead of a fluoro group can lead to differences in reactivity and biological activity.
N-(4-Chloro-5-ethoxy-2-fluorophenyl)pyrrolidine-1-carboxylate: The carboxylate derivative may have different solubility and stability properties compared to the carboxamide.
Properties
CAS No. |
89915-64-0 |
|---|---|
Molecular Formula |
C13H16ClFN2O2 |
Molecular Weight |
286.73 g/mol |
IUPAC Name |
N-(4-chloro-5-ethoxy-2-fluorophenyl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C13H16ClFN2O2/c1-2-19-12-8-11(10(15)7-9(12)14)16-13(18)17-5-3-4-6-17/h7-8H,2-6H2,1H3,(H,16,18) |
InChI Key |
ARJCHJFBAWPKKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)NC(=O)N2CCCC2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[2-(acetyloxy)ethoxy]benzoate](/img/structure/B14391409.png)

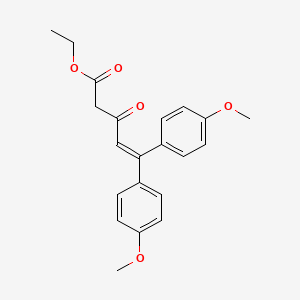
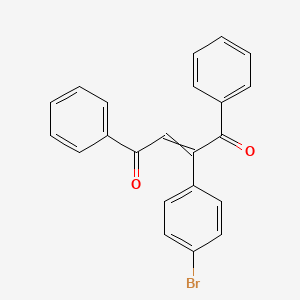
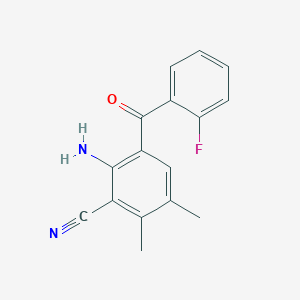
![1-[6-Hydroxy-4-(prop-1-en-2-yl)oxan-2-yl]ethan-1-one](/img/structure/B14391427.png)
![[2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene](/img/structure/B14391434.png)

oxophosphanium](/img/structure/B14391451.png)
![N-Methoxy-N-methyl-N'-[3-(4-phenoxybutoxy)phenyl]urea](/img/structure/B14391456.png)
